molecular formula C16H23N3O2 B5613729 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamide

1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamide

Cat. No. B5613729
M. Wt: 289.37 g/mol
InChI Key: TYQAHLKXYZOQCW-UHFFFAOYSA-N
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Description

1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamide, also known as Boc-3-pyrrolidone, is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications.

Scientific Research Applications

1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various biologically active compounds, such as antiviral agents, anti-inflammatory agents, and anticancer agents. Additionally, 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone has been used as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases and kinases. This inhibition can lead to the modulation of various cellular pathways, resulting in the observed biological effects of 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone.
Biochemical and Physiological Effects:
1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, antiviral, and anticancer activities. Additionally, 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone is its versatility in various synthetic applications. It can be easily incorporated into various chemical structures, making it a valuable building block in drug discovery and development. However, one of the limitations of 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone. One area of interest is the development of new synthetic methods for the production of 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone and its potential applications in various fields of scientific research. Finally, the development of more cost-effective methods for the production of 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone could lead to its wider use in large-scale experiments.

Synthesis Methods

1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of tert-butyl acrylate with pyrrolidone in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with pyridine to yield 1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamideidone.

properties

IUPAC Name

1-tert-butyl-5-oxo-N-(2-pyridin-3-ylethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-16(2,3)19-11-13(9-14(19)20)15(21)18-8-6-12-5-4-7-17-10-12/h4-5,7,10,13H,6,8-9,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQAHLKXYZOQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NCCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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